Platycodin A

Beschreibung

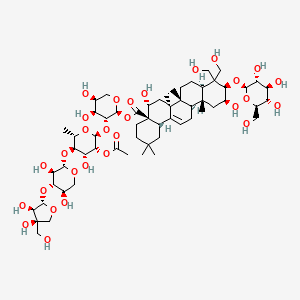

2''O-acetylplatycodin D has been reported in Platycodon grandiflorus with data available.

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H94O29/c1-24-41(84-47-40(74)42(30(67)19-78-47)85-51-45(75)58(77,22-63)23-80-51)39(73)44(82-25(2)64)50(81-24)86-43-35(69)29(66)18-79-49(43)88-52(76)59-13-12-53(3,4)14-27(59)26-8-9-32-54(5)15-28(65)46(87-48-38(72)37(71)36(70)31(17-60)83-48)57(20-61,21-62)33(54)10-11-55(32,6)56(26,7)16-34(59)68/h8,24,27-51,60-63,65-75,77H,9-23H2,1-7H3/t24-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+,37-,38+,39+,40+,41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+,59+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHZRRBWLMSLDX-WNHLAMKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H94O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317850 | |

| Record name | Platycodin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66779-34-8 | |

| Record name | Platycodin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66779-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platycodin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Platycodin A from Balloon Flower Root

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platycodin A, a triterpenoid (B12794562) saponin (B1150181) found in the root of the balloon flower (Platycodon grandiflorus), is a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its isolation and purification. While research has predominantly focused on its structural analog, Platycodin D, this document consolidates the available information on this compound and presents established protocols for related platycosides that can be adapted for its specific isolation. This guide offers detailed experimental procedures, quantitative data on saponin content, and visual representations of the isolation workflow and relevant signaling pathways to support further research and development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root of Platycodon grandiflorus, commonly known as the balloon flower, Jie Geng (Chinese), or Doraji (Korean).[1][2][3] This perennial flowering plant, belonging to the Campanulaceae family, is widely distributed in East Asia and is used in traditional medicine and as a food source.[2][3] The roots of P. grandiflorus are rich in a variety of triterpenoid saponins (B1172615), collectively known as platycosides, which are considered the main bioactive components.

The chemical composition of the balloon flower root includes a complex mixture of saponins such as this compound, Platycodin C, Platycodin D, Platycodin D2, and Polygalacin D. The concentration of these individual saponins can vary depending on the plant's geographical location, cultivation conditions, and the specific part of the root being analyzed. While Platycodin D is often the most abundant and studied saponin, this compound is also a significant constituent.

Quantitative Analysis of Saponins in Platycodon grandiflorus Root

Quantitative analysis of platycosides is crucial for the standardization of extracts and the optimization of isolation procedures. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is the most common analytical technique.

The following tables summarize the quantitative data on the content of various platycosides, including this compound, in Platycodon grandiflorus root extracts as reported in the scientific literature. It is important to note that data specifically for this compound is limited, with a more extensive body of research available for Platycodin D.

Table 1: Concentration of Major Platycosides in Platycodi radix Extract

| Saponin | Concentration (mg/mL) | Percentage of Total Platycosides (w/w) |

| Platycoside E | 1.00 | 39.74% |

| Polygalacin D | 0.73 | 29.14% |

| Platycodin D | 0.27 | 10.60% |

| This compound | 0.17 | 6.77% |

| 3″-O-acetyl polygalacin D3 | 0.16 | 6.18% |

Data sourced from a study on the enzymatic biotransformation of balloon flower root saponins.

Table 2: Yield of Platycodin D from Various Extraction Methods

| Extraction Method | Yield of Platycodin D (mg/g of dried root) | Reference |

| Mechanochemical-Assisted Extraction | 7.16 ± 0.14 | |

| Optimized Solvent Extraction (Water, 50°C, 11h) | 5.63 | |

| Soxhlet Extraction | 4.18 ± 0.11 | |

| Superfine Grinding Extraction | 3.26 ± 0.12 |

Isolation and Purification of this compound

While a specific, detailed protocol solely for the isolation of this compound is not extensively documented in publicly available literature, a general and effective methodology for the separation of platycosides from the root of P. grandiflorus can be described. This process typically involves extraction followed by chromatographic purification. The following protocols are based on established methods for the isolation of major platycosides and can be adapted for the targeted isolation of this compound.

General Experimental Workflow for Platycoside Isolation

The following diagram illustrates a typical workflow for the isolation of platycosides from balloon flower root.

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

3.2.1. Extraction of Crude Saponins

This protocol is a representative method for obtaining a crude saponin extract from P. grandiflorus root.

-

Sample Preparation: Air-dry the roots of Platycodon grandiflorus and grind them into a fine powder.

-

Extraction: Macerate the powdered root material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Filtration and Concentration: Combine the methanolic extracts and filter them to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and n-butanol. The saponins will predominantly be in the n-butanol fraction.

-

Drying: Evaporate the n-butanol fraction to dryness to yield the crude saponin mixture.

3.2.2. Chromatographic Purification

The crude saponin mixture is then subjected to one or more chromatographic steps to isolate individual platycosides.

-

Initial Fractionation (Column Chromatography):

-

Stationary Phase: Reversed-phase C18 silica (B1680970) gel.

-

Mobile Phase: A gradient of methanol in water (e.g., starting from 30% methanol and gradually increasing to 100% methanol).

-

Procedure: Dissolve the crude saponin extract in a minimal amount of the initial mobile phase and load it onto the pre-equilibrated column. Elute the column with the mobile phase gradient and collect fractions. Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

-

Fine Purification (High-Speed Counter-Current Chromatography - HSCCC):

-

HSCCC is a highly effective technique for separating saponins with similar structures.

-

Solvent System: A two-phase solvent system is selected based on the polarity of the target compound. A common system for platycosides is composed of hexane-n-butanol-water in varying ratios (e.g., 1:40:20, v/v).

-

Procedure: The enriched fractions from the previous step are dissolved in the stationary phase and injected into the HSCCC instrument. The mobile phase is then pumped through the column, and the eluent is collected in fractions. The fractions are analyzed by HPLC to isolate the pure compound.

-

-

Final Polishing (Preparative HPLC):

-

For achieving high purity (>98%), a final purification step using preparative HPLC may be necessary.

-

Column: A preparative reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water.

-

Procedure: The semi-purified this compound from the previous step is dissolved and injected into the preparative HPLC system. The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

-

Signaling Pathways Modulated by Platycodins

The biological activities of platycosides are exerted through their interaction with various cellular signaling pathways. While specific studies on the signaling pathways modulated by this compound are scarce, extensive research has been conducted on the closely related Platycodin D. It is plausible that this compound may interact with similar pathways. Platycodin D has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism. These include:

-

PI3K/Akt/mTOR Pathway: Involved in cell growth, proliferation, and survival.

-

MAPK Pathway: Regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: A key regulator of the inflammatory response.

-

AMPK Pathway: A central regulator of cellular energy homeostasis.

The following diagram illustrates the modulation of the PI3K/Akt/mTOR signaling pathway by Platycodin D, which is a well-documented mechanism of its anti-tumor activity.

References

Physical and Chemical Properties of Platycodin A

An In-depth Technical Guide on the Core

Disclaimer: Scientific literature extensively covers the bioactivity of saponins (B1172615) from Platycodon grandiflorum. However, detailed mechanistic and signaling pathway research has predominantly focused on Platycodin D (PLD), a closely related and major bioactive triterpenoid (B12794562) saponin (B1150181). Data specifically detailing the signaling pathways of Platycodin A is limited. Therefore, this guide provides the specific physical and chemical properties of this compound and presents the well-documented signaling pathways and experimental protocols for Platycodin D as a comprehensive reference for researchers.

This compound is a monoacetylated saponin compound isolated from the roots of Platycodon grandiflorum A. DC.[1]. Its core properties are summarized below.

| Property | Data | Reference |

| CAS Number | 66779-34-8 | [1] |

| Molecular Formula | C₅₉H₉₄O₂₉ | [1] |

| Molecular Weight | 1267.36 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥ 1.25 mg/mL (0.99 mM) | [1][2] |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |

Spectral Data

The chemical structure of this compound has been established using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific raw spectral data is dispersed across various publications, these techniques are fundamental to its identification and characterization. UPLC-QToF/MS has been utilized for the simultaneous analysis of numerous saponins, including this compound derivatives, from Platycodon grandiflorum[3].

Pharmacological Activity and Signaling Pathways (Platycodin D)

Platycodin D (PLD) is a major bioactive saponin from Platycodon grandiflorum and its mechanisms have been studied extensively. PLD exhibits multi-targeted anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways[4][5].

Anti-Cancer Mechanisms of Platycodin D

PLD has been shown to induce apoptosis, cell cycle arrest, and autophagy while inhibiting angiogenesis and metastasis by targeting multiple signaling pathways frequently deregulated in cancers[4][6].

PLD suppresses tumor cell proliferation and survival by inhibiting the PI3K/Akt/mTOR pathway and activating the pro-apoptotic arms of the MAPK pathway (JNK and p38)[6][7][8]. This dual action leads to cell cycle arrest and apoptosis in various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma[6][7][9].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platycodin D, a triterpenoid saponin from Platycodon grandiflorum, induces G2/M arrest and apoptosis in human hepatoma HepG2 cells by modulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]

Platycodin D: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival

An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, has emerged as a promising natural compound with potent anti-cancer activities.[1][2] Extensive research has demonstrated its ability to impede cancer progression through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy.[1][3] Furthermore, Platycodin D has been shown to inhibit cancer cell invasion and metastasis, highlighting its potential as a multi-targeted therapeutic agent.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Platycodin D, with a focus on quantitative data, detailed experimental protocols, and visualization of the key signaling pathways involved. It is important to note that while the user's query specified "Platycodin A," the vast majority of scientific literature refers to "Platycodin D" when discussing the anti-cancer properties of this class of compounds. Therefore, this guide will focus on the mechanisms of action attributed to Platycodin D.

Quantitative Data on the Anti-Cancer Efficacy of Platycodin D

The cytotoxic and anti-proliferative effects of Platycodin D have been quantified across a wide range of cancer cell lines. The following tables summarize key quantitative data from various studies, providing a comparative overview of its potency.

Table 1: Cytotoxicity of Platycodin D (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |

| Prostate Cancer | PC3 | 11.17 - 26.13 | 48 |

| Prostate Cancer | DU145 | 11.17 - 26.13 | 48 |

| Prostate Cancer | LNCaP | 11.17 - 26.13 | 48 |

| Breast Cancer | MDA-MB-231 | 7.77 ± 1.86 | Not Specified |

| Hepatocellular Carcinoma | BEL-7402 | 37.70 ± 3.99 | 24 |

| Hepatocellular Carcinoma | BEL-7402 | 24.30 ± 2.30 | 48 |

| Hepatocellular Carcinoma | BEL-7402 | 19.70 ± 2.36 | 72 |

| Intestinal Cancer | Caco-2 | 24.6 | Not Specified |

| Pheochromocytoma | PC-12 | 13.5 ± 1.2 | 48 |

Data compiled from multiple sources.

Table 2: Effects of Platycodin D on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Treatment Time (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| U251 (Glioma) | 0 | 48 | 55.2 ± 2.3 | 28.1 ± 1.9 | 16.7 ± 1.5 |

| 40.8 | 48 | 68.4 ± 2.8 | 19.5 ± 1.7 | 12.1 ± 1.1 | |

| 81.6 | 48 | 75.1 ± 3.1 | 15.2 ± 1.4 | 9.7 ± 0.9 | |

| 5637 (Bladder Cancer) | 0 | 48 | ~55 | ~30 | ~15 |

| 20 µg/ml (~16.3 µM) | 48 | 65.85 ± 0.92 | Significantly Lower | Not Specified | |

| GBC-SD (Gallbladder Cancer) | 0 | 48 | ~60 | ~25 | ~15 |

| 10 | 48 | Significantly Lower | Not Specified | Significantly Higher | |

| NOZ (Gallbladder Cancer) | 0 | 48 | ~58 | ~28 | ~14 |

| 10 | 48 | Significantly Lower | Not Specified | Significantly Higher | |

| AZ521 (Gastric Cancer) | 0 | 48 | ~50 | ~35 | ~15 |

| 10 | 48 | ~70 | ~15 | ~15 | |

| NUGC3 (Gastric Cancer) | 0 | 48 | ~55 | ~30 | ~15 |

| 10 | 48 | ~75 | ~10 | ~15 |

Data is approximated from graphical representations in the cited literature where exact percentages were not provided.

Table 3: Modulation of Apoptosis-Related Proteins by Platycodin D

| Cell Line | Concentration (µM) | Treatment Time (h) | Protein | Change in Expression |

| U251 (Glioma) | 16.3 - 163.2 | 48 | Bax | Increased |

| Bcl-2 | Decreased | |||

| Cleaved Caspase-3 | Increased | |||

| PC3 (Prostate Cancer) | Not Specified | Not Specified | Fas/FasL | Upregulated |

| Bax | Upregulated | |||

| Bcl-2 | Downregulated | |||

| tBid | Increased | |||

| MCF-7 (Breast Cancer) | Not Specified | Not Specified | Bax | Upregulated |

| Bcl-2 | Downregulated | |||

| Cleaved Caspase-8 | Activated | |||

| Cleaved Caspase-9 | Activated | |||

| Cleaved PARP | Increased | |||

| HT-29 (Colon Cancer) | Not Specified | Not Specified | Bax | Increased |

| Bcl-2 | Decreased | |||

| Cleaved PARP | Increased | |||

| GBC-SD & NOZ (Gallbladder Cancer) | 5 - 15 | 48 | Bax | Increased |

| Bcl-2 | Decreased | |||

| Cytochrome c | Increased | |||

| Cleaved Caspase-9 | Increased | |||

| Cleaved Caspase-3 | Increased |

Data compiled from multiple sources.

Core Mechanisms of Action

Platycodin D exerts its anti-cancer effects through a multi-pronged approach, targeting several key cellular processes essential for tumor growth and survival.

Induction of Apoptosis

Platycodin D is a potent inducer of apoptosis in a wide array of cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Platycodin D modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death. The generation of reactive oxygen species (ROS) is also a key event in Platycodin D-induced mitochondrial dysfunction and apoptosis.

-

Extrinsic Pathway: Platycodin D can upregulate the expression of death receptors, such as Fas, and their ligands (FasL). This engagement of the death receptor pathway leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to truncated Bid (tBid), thereby linking the extrinsic and intrinsic pathways.

Caption: Platycodin D-induced apoptosis signaling pathways.

Cell Cycle Arrest

Platycodin D can halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest appears to be cell-type dependent.

-

G0/G1 Arrest: In several cancer cell lines, including glioma and bladder cancer cells, Platycodin D induces arrest in the G0/G1 phase. This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and a downregulation of cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK4, CDK6) that are crucial for the G1/S transition.

-

G2/M Arrest: In other cancer cells, such as gallbladder cancer cells, Platycodin D has been shown to cause an accumulation of cells in the G2/M phase. This effect is linked to the downregulation of key G2/M regulators like Cyclin B1 and CDK1.

Caption: Platycodin D-induced cell cycle arrest.

Modulation of Autophagy

The role of Platycodin D in autophagy is complex and can be either pro-autophagic or inhibitory depending on the cancer cell type and context.

-

Induction of Autophagy: In some cancer cells, Platycodin D induces autophagy, which can contribute to its anti-cancer effects. This is often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and the activation of the MAPK pathway (JNK and p38).

-

Inhibition of Autophagy: Conversely, in glioblastoma cells, Platycodin D has been reported to inhibit autophagy at a late stage by impairing the fusion of autophagosomes with lysosomes.

Inhibition of Metastasis and Invasion

Platycodin D has demonstrated the ability to suppress the metastatic potential of cancer cells.

-

Inhibition of Cell Migration and Invasion: Platycodin D can inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.

-

Suppression of Adhesion: It has also been shown to decrease the adhesion of cancer cells to extracellular matrix components.

Regulation of Key Signaling Pathways

The diverse anti-cancer effects of Platycodin D are orchestrated through its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: Platycodin D frequently inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of Akt and downstream effectors like mTOR, Platycodin D can promote apoptosis and inhibit proliferation.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key target of Platycodin D. Its effects on this pathway can be complex, with reports of both activation and inhibition of different MAPK members, leading to varied downstream effects such as apoptosis and autophagy.

-

NF-κB Pathway: Platycodin D has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor involved in inflammation, cell survival, and proliferation.

Caption: Major signaling pathways modulated by Platycodin D.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of Platycodin D.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Platycodin D in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of Platycodin D. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Platycodin D for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize adherent cells and combine them with the supernatant containing floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Platycodin D as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of ice-cold 70% ethanol (B145695) while vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Cell Lysis: After treatment with Platycodin D, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the collective migration of a sheet of cells. A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of Platycodin D.

-

Imaging: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Matrigel Transwell Assay)

Principle: This assay measures the ability of cells to invade through a basement membrane matrix. Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, and their invasion towards a chemoattractant in the lower chamber is quantified.

Protocol:

-

Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of Platycodin D and seed them into the upper chamber of the coated inserts.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol (B129727) and stain them with crystal violet.

-

Quantification: Count the number of invaded cells in several random fields under a microscope.

Conclusion

Platycodin D is a promising anti-cancer agent that acts through a multitude of interconnected mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, modulate autophagy, and inhibit metastasis, all while targeting key oncogenic signaling pathways, underscores its potential for further development as a therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the anti-cancer properties of this potent natural compound. Further investigation into the in vivo efficacy and safety of Platycodin D, as well as its potential in combination therapies, is warranted to translate its promising preclinical activity into clinical applications.

References

Unraveling the Potential of Platycodin A: A Pharmacological Profile and Preliminary Screening Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin A, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its preliminary screening data, mechanisms of action, and relevant experimental protocols. While much of the existing research has focused on the closely related Platycodin D, this document will synthesize the available information on this compound and draw relevant comparisons to provide a thorough understanding of its therapeutic potential.

Pharmacological Profile

This compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, anti-cancer, and metabolic regulatory effects. These effects are underpinned by its interaction with various cellular signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against glutamate-induced toxicity in neuronal cells. This suggests its potential in the management of neurodegenerative diseases where excitotoxicity is a key pathological feature.[1][2]

Anti-Inflammatory Activity

Similar to other platycodins, this compound is understood to possess anti-inflammatory effects. This is primarily achieved by modulating key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[3][4]

Anti-Cancer Potential

Preliminary studies suggest that this compound, like Platycodin D, may have anti-tumor activities. These activities are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis in various cancer cell lines.[5] The proposed mechanism involves the modulation of critical signaling pathways that govern cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Metabolic Regulation

Emerging evidence points towards the role of platycodins in metabolic regulation. Platycodin D, for instance, has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This suggests that this compound may also have therapeutic potential in metabolic disorders such as obesity and type 2 diabetes.

Quantitative Screening Data

The following tables summarize the available quantitative data from preliminary screenings of this compound and the closely related Platycodin D. This data provides insights into their potency and efficacy in various experimental models.

Table 1: Neuroprotective Effects of this compound

| Compound | Model | Concentration | Effect | Reference |

| This compound | Glutamate-induced toxicity in primary cultured rat cortical cells | 0.1 µM - 10 µM | ~50% increase in cell viability |

Table 2: Anti-Cancer Effects of Platycodin D (as a reference for this compound)

| Compound | Cancer Cell Line | IC50 Value | Effect | Reference |

| Platycodin D | BEL-7402 (Hepatocellular carcinoma) | 37.70 ± 3.99 µM (24h) | Reduced cell proliferation | |

| Platycodin D | H520 (Lung cancer) | - | Dose-dependent decrease in tumor volume and weight | |

| Platycodin D | A549 and NCI-H1975 (Non-small cell lung cancer) | - | Enhanced anti-proliferative activity in combination with an AKT inhibitor |

Key Signaling Pathways

The pharmacological effects of this compound and related saponins (B1172615) are mediated through the modulation of several key intracellular signaling pathways.

Caption: this compound/D modulates key signaling pathways to exert its pharmacological effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate further research.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or SDS, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

References

- 1. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Platycodon grandiflorum Root Protects against Aβ-Induced Cognitive Dysfunction and Pathology in Female Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer [frontiersin.org]

The In Vitro and In Vivo Discovery of Platycodin A's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin A is a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine. As a member of the platycoside family, this compound, alongside its more extensively studied analogue Platycodin D, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro and in vivo discovery of this compound's biological activities, with a comparative analysis of the wealth of data available for Platycodin D. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and insights into the molecular mechanisms underpinning the therapeutic potential of these compounds. While research on this compound is emerging, the extensive investigation into Platycodin D provides a valuable framework for understanding the potential applications of this class of compounds.

In Vitro Biological Activities

Anti-Cancer Activity

The anti-proliferative effects of Platycodins have been demonstrated across a variety of cancer cell lines. While specific data for this compound is limited, the available information points towards its potential as an anti-cancer agent. Platycodin D has been more extensively characterized, with numerous studies detailing its cytotoxic and apoptotic effects.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) |

| MES-SA | Uterine Sarcoma | Sulforhodamine B | 2.2 | 48 |

| MES-SA/Dx5 | Uterine Sarcoma | Sulforhodamine B | 2.2 | 48 |

Table 2: In Vitro Anti-Proliferative Activity of Platycodin D

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) |

| H520 | Lung Cancer | MTT | Favorable cytotoxicity | Not specified |

| BEL-7402 | Hepatocellular Carcinoma | MTT | 37.70 ± 3.99 | 24 |

| Caco-2 | Colorectal Adenocarcinoma | Not specified | 24.6 | Not specified |

| dHL-60 | Promyelocytic Leukemia | MTT | Dose-dependent | 24 |

| MDA-MB-231 | Breast Cancer | MTT | 7.77 ± 1.86 | Not specified |

| U251 | Glioma | MTT | ~40.8 | 48 |

Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators. Platycodin D has also been extensively studied for its anti-inflammatory effects, demonstrating inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in activated macrophages.

Anti-Obesity Activity

In vitro studies have suggested a potential role for this compound in combating obesity through the inhibition of pancreatic lipase (B570770).[2] Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. By inhibiting this enzyme, this compound may reduce the absorption of fat from the gut. Platycodin D has also been shown to inhibit adipogenesis and suppress lipid accumulation in adipocytes.[3]

In Vivo Biological Activities

Anti-Cancer Activity

The in vivo anti-tumor effects of Platycodin D have been demonstrated in animal models. Oral administration of Platycodin D has been shown to dose-dependently decrease tumor volume and weight in nude mice bearing H520 lung cancer cell xenografts.[4] These effects are attributed to the induction of apoptosis within the tumor cells and immunostimulatory effects.[4]

Table 3: In Vivo Anti-Tumor Activity of Platycodin D

| Animal Model | Cancer Type | Dosage | Duration | Outcome |

| Athymic nude mice with H520 xenografts | Lung Cancer | 50, 100, 200 mg/kg/day (oral) | 35 days | Dose-dependent decrease in tumor volume and weight; increased apoptosis and iNOS/TNF-α expression. |

| H1299 lung xenograft model | Lung Cancer | 8 mg/kg | 14 days | Approximately 50% reduction in average tumor volume and weight. |

| BALB/c nude mice with MDA-MB-231 xenografts | Breast Cancer | Not specified | Not specified | Significantly inhibited tumor growth. |

Anti-Inflammatory Activity

In a murine model of acute asthma, Platycodin D was found to suppress eosinophilic inflammation and mucin production in the bronchial mucosa. This suggests its potential as a therapeutic agent for inflammatory airway diseases.

Anti-Obesity Activity

Animal studies have shown that Platycodin D can ameliorate high-fat diet-induced obesity. In db/db mice, a model for type 2 diabetes and obesity, Platycodin D administration led to a reduction in body weight gain and adipose tissue weight.

Signaling Pathways and Mechanisms of Action

Platycodins exert their biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the currently understood mechanisms.

Anti-Cancer Signaling Pathways of Platycodin D

Caption: Platycodin D's anti-cancer mechanisms.

Anti-Inflammatory Signaling Pathway of this compound and D

Caption: this compound/D's anti-inflammatory mechanism.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activities of Platycodins.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression of specific proteins in a signaling pathway.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

Materials:

-

Athymic nude mice

-

Cancer cell line for xenograft

-

Matrigel (optional)

-

This compound

-

Vehicle for administration (e.g., saline, corn oil)

-

Calipers

-

Animal balance

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (at various doses) or the vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Experimental Workflow Diagrams

Caption: Workflow for MTT Cell Viability Assay.

References

- 1. Crude Saponin from Platycodon grandiflorum Attenuates Aβ-Induced Neurotoxicity via Antioxidant, Anti-Inflammatory and Anti-Apoptotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare [frontiersin.org]

Platycodin A: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

An In-depth Whitepaper for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

Introduction

Platycodon grandiflorus, commonly known as the balloon flower or Jiegeng in Chinese, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1] Its root, Platycodonis Radix, is traditionally used to treat coughs, excessive phlegm, and sore throats.[2] Modern phytochemical research has identified platycosides, a group of oleanane-type triterpenoid (B12794562) saponins, as the primary bioactive constituents of Platycodonis Radix.[2] Among these, Platycodin D (often used interchangeably with Platycodin A in literature and considered the most active) has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the traditional uses, modern pharmacological applications, underlying molecular mechanisms, and key experimental protocols related to Platycodin D, tailored for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Platycodin D is a complex triterpenoid saponin (B1150181) with a pentacyclic oleanane (B1240867) backbone. Its chemical structure is characterized by the presence of sugar moieties attached at the C-3 and C-28 positions. The specific arrangement and type of these sugar residues contribute to the diversity of platycosides and their biological activities.

Traditional Chinese Medicine Perspective

In the framework of TCM, Platycodonis Radix is classified as a herb that resolves phlegm and stops cough. It is considered to have a bitter, acrid taste and a neutral nature, and it primarily acts on the Lung meridian.[3] Its traditional applications include:

-

Resolving Phlegm and Relieving Cough: Used for coughs with profuse sputum, regardless of whether the underlying condition is caused by heat or cold.

-

Promoting the Dispersing Function of the Lungs: Helps to open up the chest and alleviate chest congestion.

-

Soothing a Sore Throat: Often included in formulas for pharyngitis and tonsillitis.

-

Expelling Pus: Traditionally used for lung abscesses and throat abscesses.

Modern Pharmacological Activities and Mechanisms of Action

Contemporary scientific research has validated and expanded upon the traditional uses of Platycodin D, revealing a broad spectrum of pharmacological effects. These activities are primarily attributed to its ability to modulate various cellular signaling pathways.

Anti-Cancer Activity

Platycodin D has demonstrated potent anti-cancer effects in a variety of cancer cell lines and animal models.[4] Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of angiogenesis and metastasis.

Signaling Pathways Involved in Anti-Cancer Effects:

-

PI3K/Akt/mTOR Pathway: Platycodin D has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. By downregulating the phosphorylation of key proteins in this pathway, Platycodin D can induce apoptosis and inhibit tumor growth.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation and apoptosis. Platycodin D has been observed to activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway in certain cancer cells.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Platycodin D can suppress the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins and sensitization of cancer cells to apoptosis.

Quantitative Data on Anti-Cancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| H520 | Lung Cancer | 15.86 µg/mL (~12.9 µM) | 72 | |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 | |

| BEL-7402 | Hepatocellular Carcinoma | 24.30 ± 2.30 | 48 | |

| BEL-7402 | Hepatocellular Carcinoma | 19.70 ± 2.36 | 72 | |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | Not Specified | |

| PC3 | Prostate Cancer | 11.17 - 26.13 | Not Specified | |

| DU145 | Prostate Cancer | 11.17 - 26.13 | Not Specified | |

| LNCaP | Prostate Cancer | 11.17 - 26.13 | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Anti-Tumor Studies

| Animal Model | Cancer Type | Dosage | Route | Duration | Key Findings | Reference |

| Athymic nude mice | H520 Lung Cancer Xenograft | 50, 100, 200 mg/kg/day | Oral | 35 days | Dose-dependent decrease in tumor volume and weight. | |

| Nude mice | PC3 Prostate Cancer Xenograft | 1, 2.5 mg/kg/day | Intraperitoneal | 24 days | Significant tumor growth inhibition at 2.5 mg/kg. | |

| Mice | H22 Hepatocellular Carcinoma | Not Specified | Not Specified | 21 days | Suppression of tumor growth. |

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. Platycodin D exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Signaling Pathways Involved in Anti-Inflammatory Effects:

-

NF-κB Pathway: Platycodin D effectively suppresses the activation of the NF-κB pathway, a central regulator of inflammation. It achieves this by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.

-

MAPK Pathway: Platycodin D can also modulate the MAPK pathway to reduce inflammation. For instance, it has been shown to inhibit the phosphorylation of p38 and JNK in inflammatory conditions.

-

TLR4 Signaling: Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an inflammatory response. Platycodin D has been found to inhibit the TLR4/MyD88/NF-κB signaling pathway, thereby attenuating the inflammatory cascade.

Other Pharmacological Activities

-

Immunomodulatory Effects: Platycodin D can modulate the immune system, enhancing the activity of immune cells such as macrophages and natural killer (NK) cells.

-

Anti-Obesity Effects: Some studies suggest that Platycodin D may have anti-obesity properties by inhibiting pancreatic lipase (B570770) activity and adipogenesis.

-

Expectorant and Mucolytic Effects: In line with its traditional use, Platycodin D has been shown to increase airway mucin release, which helps in the clearance of phlegm.

Pharmacokinetics

Understanding the pharmacokinetic profile of Platycodin D is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Animal Model | Administration Route | Reference |

| Bioavailability | 0.29% - 1.89% | Rat | Oral | |

| Tmax (single PD) | ~30 min | Rat | Oral (20 mg/kg) | |

| Cmax (single PD) | ~44.45 ng/mL | Rat | Oral (20 mg/kg) | |

| Half-life (t1/2) | 2.14 ± 0.18 h | Rat | Intravenous | |

| Half-life (t1/2) | 5.42 ± 1.9 h | Rat | Oral |

Note: Pharmacokinetic parameters can be influenced by factors such as dosage, formulation, and the presence of other compounds in an extract.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of Platycodin D.

Extraction and Isolation of Platycodin D

A common method for the extraction and purification of Platycodin D from Platycodon grandiflorum roots involves semi-preparative high-performance liquid chromatography (SP-HPLC).

Protocol:

-

Sample Preparation: Finely powder the dried roots of Platycodon grandiflorum.

-

Extraction: Extract the powdered roots with methanol (B129727) or ethanol (B145695) using sonication or reflux.

-

Solvent Partitioning: Concentrate the extract and partition it successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the saponin fraction.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on silica (B1680970) gel or macroporous resin, eluting with a gradient of chloroform-methanol or ethanol-water to obtain a crude Platycodin D fraction.

-

Semi-Preparative HPLC: Purify the crude fraction using a C18 semi-preparative HPLC column.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically used.

-

Flow Rate: Optimized for the specific column and separation.

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) is common for saponins.

-

-

Purity Analysis: Assess the purity of the isolated Platycodin D using analytical HPLC and confirm its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Platycodin D for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the Platycodin D concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with Platycodin D for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (e.g., phosphorylation) of signaling pathway components.

Protocol:

-

Cell Lysis: Treat cells with Platycodin D, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways

Caption: Platycodin D's modulation of key signaling pathways in cancer and inflammation.

Experimental Workflow

Caption: General experimental workflow for investigating the bioactivity of Platycodin D.

Conclusion and Future Directions

Platycodin D, the principal bioactive saponin from Platycodonis Radix, stands out as a promising natural compound with a rich history in Traditional Chinese Medicine and a growing body of scientific evidence supporting its therapeutic potential. Its multi-target effects on key signaling pathways involved in cancer and inflammation make it a compelling candidate for further drug development.

Future research should focus on:

-

Optimizing Drug Delivery: Due to its low oral bioavailability, novel formulation strategies are needed to enhance its therapeutic efficacy.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human applications.

-

Synergistic Therapies: Investigating the synergistic effects of Platycodin D with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

-

Elucidating Further Mechanisms: Continued exploration of its molecular targets and mechanisms of action will provide a more comprehensive understanding of its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the multifaceted role of Platycodin D in both traditional and modern medicine.

References

- 1. Platycodin D inhibits MPP+-induced inflammatory response in BV-2 cells through the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Platycodin D induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of Platycodin A: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin A, a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Extensive research has highlighted its potential as a therapeutic agent, particularly in oncology, owing to its ability to modulate a complex network of molecular targets and signaling pathways. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, with a focus on its effects on cancer cells. It aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing the intricate signaling cascades affected by this promising natural compound.

Core Molecular Targets and Signaling Pathways

This compound exerts its biological effects by targeting key signaling pathways that are often dysregulated in cancer and other diseases. The primary pathways influenced by this compound include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades. These pathways are central regulators of cell proliferation, survival, apoptosis, autophagy, and inflammation.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling axis that promotes cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, driving tumorigenesis. This compound has been shown to be a potent inhibitor of this pathway.[1][2] It can suppress the phosphorylation of key components of this cascade, including Akt, mTOR, and their downstream effectors like p70S6K and 4E-BP1.[3] This inhibition leads to the induction of apoptosis and autophagy in cancer cells.[2] For instance, in non-small cell lung cancer (NSCLC) cells, this compound was found to trigger autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. Similarly, in human glioma U251 cells, this compound was shown to inhibit the activation of the PI3K/Akt signaling pathway, leading to reduced cell proliferation and induction of apoptosis.[4]

The MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been shown to modulate the activity of these kinases in a context-dependent manner.[1][5] In some cancer cells, this compound activates the JNK and p38 MAPK pathways, which are generally associated with stress responses and apoptosis.[5] For example, in NSCLC cells, this compound-induced autophagy was linked to the activation of JNK and p38 MAPK signaling. Conversely, it has also been reported to inhibit the phosphorylation of ERK1/2, which is often associated with cell proliferation and survival.[1]

The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. The constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers. This compound has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7] It has been shown to suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation and activation of NF-κB p65.[6] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Quantitative Data on this compound's Efficacy

The anti-cancer activity of this compound has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 |

| Caco-2 | Colorectal Cancer | 24.6 | Not Specified |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 |

| SGC-7901 | Gastric Cancer | 18.6 ± 3.9 | Not Specified |

| PC3 | Prostate Cancer | 11.17 to 26.13 | Not Specified |

| DU145 | Prostate Cancer | 11.17 to 26.13 | Not Specified |

| LNCaP | Prostate Cancer | 11.17 to 26.13 | Not Specified |

| 5637 | Bladder Cancer | 19.70 ± 2.36 | 72 |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments commonly cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

-

Incubation: Incubate the plates for the desired treatment periods (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[1]

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (typically 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution for each antibody should be determined empirically, but a common starting point is a 1:1000 dilution.[7]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize them using an imaging system.

Commonly used primary antibodies in this compound research include those against:

-

p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p-4EBP1

-

p-ERK, ERK, p-JNK, JNK, p-p38, p38

-

p-IκBα, IκBα, p-p65, p65

-

Bax, Bcl-2, Cleaved Caspase-3, PARP

-

LC3B, Beclin-1

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes.

Protocol:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and gene-specific primers. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis should be performed at the end to verify the specificity of the amplified product.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative gene expression using the 2-ΔΔCt method.

Example Primer Sequences:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| CCND1 (Cyclin D1) | GCAGAAGGAGATTGTGCCATCC | AGGAAGCGGTCCAGGTAGTTCA |

| CCND3 (Cyclin D3) | AGATCAAGCCGCACATGCGGAA | ACGCAAGACAGGTAGCGATCCA |

| PKD1 | AGCAGCACGGTCACCATTCCAC | CACTCCAAGGACACAATGGGCA |

| Atp5d (Mouse) | ACTGGAGCCTTTGGCATCTTGG | AGTCGGCATTCACAGTGACGGA |

Note: Primer sequences should always be validated for specificity and efficiency.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the field of oncology. Its ability to modulate critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB provides a strong rationale for its anti-cancer and anti-inflammatory properties. This technical guide has provided a comprehensive overview of the molecular targets and mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols. The visualization of the signaling pathways and experimental workflows aims to enhance the understanding of its complex biological activities. Further research into the clinical applications of this compound is warranted to fully harness its therapeutic benefits for human health.

References

Early-stage research on the therapeutic potential of Platycodin A

An In-Depth Technical Guide on the Early-Stage Research of Platycodin Saponins (B1172615) and Their Therapeutic Potential